(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUNIMMHDPICBD-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212838-70-5 | |
| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2H93S9KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
IUPAC name for (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
An In-Depth Technical Guide: (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Executive Summary
This compound is a chiral organic compound of significant interest in pharmaceutical manufacturing. While its primary identification is as the (R)-enantiomer, its true industrial and scientific value is intrinsically linked to the synthesis of its stereoisomer, the (S)-enantiomer, which is a key starting material for the antiplatelet drug Clopidogrel.[1][2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's nomenclature, physicochemical properties, and stereochemical importance. It elucidates the common synthetic strategies, focusing on the pivotal step of chiral resolution, and outlines robust analytical methodologies for quality control and stereochemical purity assessment. Furthermore, this document provides detailed, field-proven protocols and explains the scientific rationale behind critical process parameters, ensuring a blend of theoretical knowledge and practical application.
Nomenclature and Physicochemical Properties
A precise understanding of the molecule's identity and physical characteristics is foundational for its application in a regulated research and manufacturing environment.
IUPAC Name and Chemical Identifiers
The compound is systematically named according to IUPAC nomenclature, and it is registered under various identifiers for unambiguous tracking in databases and regulatory filings.
-
IUPAC Name: methyl (2R)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride[5]
-
Synonyms: (R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride, D-(-)-2-Chlorophenylglycine methyl ester HCl, Methyl (alphaR)-alpha-amino-2-chlorobenzeneacetate hydrochloride[5]
-
CAS Number: 212838-70-5[5]
Physicochemical Data
The physical and chemical properties of the hydrochloride salt are summarized below. These parameters are critical for process design, including solvent selection, reaction temperature control, and downstream processing.
| Property | Value | Source |
| Molecular Weight | 236.09 g/mol | [5][6] |
| Appearance | Almost white crystalline powder | [7] |
| Solubility | Soluble in methanol | [7] |
| Molecular Weight (Free Base) | 199.63 g/mol | [8] |
Stereochemistry and Pharmaceutical Relevance
The biological activity of many pharmaceuticals is dependent on their stereochemistry. In the context of Clopidogrel synthesis, the stereocenter at the alpha-carbon of the phenylacetate moiety is of paramount importance.
The (S)-Enantiomer: The Key Precursor to Clopidogrel
Clopidogrel, chemically known as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, is a potent antiplatelet agent.[3][4][9] The therapeutic efficacy of Clopidogrel is derived exclusively from the (S)-enantiomer. Consequently, the synthesis of this drug on an industrial scale necessitates a reliable and high-purity source of the corresponding chiral intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.
The (R)-Enantiomer: A Byproduct of Chiral Resolution
The most common and economically viable route to obtaining the enantiopure (S)-isomer begins with the synthesis of the racemic mixture, (R,S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.[3] This racemate is then subjected to chiral resolution. In this process, the desired (S)-enantiomer is selectively separated, leaving the (R)-enantiomer—the subject of this guide—as the primary component in the mother liquor. While often considered a byproduct, the (R)-isomer is a valuable substrate for racemization processes, which convert it back to the racemic mixture for re-introduction into the resolution workflow, thereby maximizing atom economy and process efficiency.[3]
Synthesis and Purification Workflow
The industrial production of enantiopure active pharmaceutical ingredients (APIs) hinges on efficient and scalable methods for obtaining single enantiomers. The resolution of diastereomeric salts is a time-tested and robust technique.
Core Principle: Diastereomeric Salt Resolution
This method leverages the fact that enantiomers (like the R and S isomers) have identical physical properties and are thus inseparable by standard techniques like crystallization. However, when reacted with a single enantiomer of another chiral compound (the "resolving agent"), they form diastereomers. These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization. A common and effective resolving agent for this class of amino esters is L-(+)-tartaric acid.[3]
Experimental Protocol: Chiral Resolution
This protocol describes the separation of the (S)-isomer, which consequently isolates the (R)-isomer in the filtrate.
Objective: To separate the (S)-(+)-enantiomer as a tartrate salt from the racemic mixture, leaving the (R)-(-)-enantiomer in the solution.
Materials:
-
Racemic methyl alpha-amino-(2-chlorophenyl)acetate
-
L-(+)-tartaric acid
-
Methanol
-
Reaction vessel with temperature control and overhead stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Racemic Free Base: The starting material is often the hydrochloride salt of the racemic amino ester. This must first be neutralized with a suitable base (e.g., sodium carbonate solution) and extracted into an organic solvent (e.g., dichloromethane) to yield the free base. The solvent is then removed under reduced pressure.[1][2]
-
Dissolution: Charge the reaction vessel with the racemic free base and a suitable solvent, typically methanol.[3] Stir until all solids are dissolved. The choice of methanol is critical; its polarity and solvation properties are well-suited to differentiate the solubilities of the resulting diastereomeric salts.
-
Addition of Resolving Agent: In a separate container, dissolve L-(+)-tartaric acid in methanol. Slowly add this solution to the solution of the racemic amino ester with continuous stirring. The molar ratio of tartaric acid to the desired (S)-isomer is a key parameter, often optimized to be slightly substoichiometric to ensure high enantiomeric purity of the crystallized product.
-
Crystallization: Upon addition of the tartaric acid, the tartrate salt of the S-(+)-isomer, being less soluble, will begin to precipitate.[3] Control the cooling rate of the mixture to promote the growth of large, pure crystals. A typical profile involves slow cooling to room temperature followed by a holding period at a lower temperature (e.g., 0-5 °C) to maximize yield.
-
Isolation of the (S)-Isomer Salt: Isolate the precipitated solid, the tartaric acid salt of S-(+)-methyl alpha-amino-(2-chlorophenyl)acetate, by filtration. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Isolation of the (R)-Isomer: The filtrate contains the more soluble diastereomeric salt, primarily the tartrate of the (R)-isomer. This solution can be concentrated, and the (R)-isomer can be isolated or directly channeled into a racemization process.
Quality Control and Analytical Methodologies
Rigorous analytical control is non-negotiable in pharmaceutical synthesis. For chiral intermediates, the most critical quality attribute is the enantiomeric purity.
Protocol: Determination of Enantiomeric Purity via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.
-
Principle: The CSP contains a chiral selector that interacts differently with the (R) and (S) enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Typical System:
-
Column: A column packed with a chiral stationary phase, often based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.
-
Detector: UV detector set to an appropriate wavelength for the chromophore (the chlorophenyl group).
-
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram. The two enantiomers will appear as separate peaks.
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
-
System Suitability: Before sample analysis, the system must be validated by injecting a standard of the racemic mixture to ensure the resolution between the two enantiomer peaks is adequate (typically a resolution factor > 1.5).
Structural and Identity Verification
Standard spectroscopic methods are used to confirm the chemical structure and identity of the compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl ester protons (~3.7 ppm), the alpha-proton (~5.0 ppm), the aromatic protons (7.2-7.5 ppm), and the amine protons (broad signal). |
| Mass Spec. | Molecular Weight | A molecular ion peak corresponding to the mass of the free base (199.63 m/z) and characteristic isotopic patterns due to the chlorine atom. |
| FT-IR | Functional Group ID | Characteristic absorptions for N-H bonds (amine), C=O bond (ester), and C-Cl bond (aromatic chloride). |
Safety and Handling
As with any chemical intermediate, proper safety protocols must be strictly followed.
GHS Hazard Classification
This compound is classified with the following hazards:
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed[6] | |
| H315 | Causes skin irritation[6] | |
| H319 | Causes serious eye irritation[6] | |
| H335 | May cause respiratory irritation[6] |
Recommended Procedures
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing dust.
-
Storage: Store in a cool, dry place away from incompatible substances. Keep the container tightly closed when not in use.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is more than a simple chemical entity; it is a testament to the importance of stereochemistry in modern drug development. While its direct application is limited, its role as the "other half" in the synthesis of a blockbuster drug makes its study, isolation, and handling a critical aspect of pharmaceutical process chemistry. A thorough understanding of its properties, its relationship with the desired (S)-enantiomer, and the methodologies to separate and analyze it are essential for any scientist or researcher working in this domain. The protocols and insights provided in this guide serve as a robust technical foundation for the successful and safe utilization of this pivotal chiral intermediate.
References
- Scimplify. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO : 141109-19-5).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71779080, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. Retrieved from [Link].
- Google Patents. (2020). CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate.
-
Patsnap Eureka. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66570694, this compound. Retrieved from [Link].
- Google Patents. (2007). US20070225320A1 - Process for preparing clopidogrel.
-
IJSDR. (2022). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link].
-
Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link].
Sources
- 1. CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate - Google Patents [patents.google.com]
- 2. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound | C9H11Cl2NO2 | CID 66570694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 8. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
Methodological & Application
Synthesis of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: An Application Note and Protocol
Introduction
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its importance is underscored by its role as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. The precise stereochemistry of this compound is critical for the efficacy and safety of the final drug product. This application note provides a comprehensive guide for the synthesis of this compound, commencing from the readily available starting material, o-chlorobenzaldehyde. The synthetic strategy detailed herein follows a classical and robust pathway involving a Strecker synthesis to generate the racemic amino acid, followed by esterification and subsequent chiral resolution to isolate the desired (R)-enantiomer. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and detailed, actionable protocols.
Synthetic Strategy Overview
The synthesis of the target molecule is accomplished in a four-stage process. This approach was selected for its reliability, scalability, and the use of well-established chemical transformations. The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic workflow.
Each stage of this synthesis has been optimized to ensure a high purity of the intermediates and the final product. The rationale behind the choice of reagents and conditions is discussed in the respective protocol sections.
Stage 1: Strecker Synthesis of Racemic 2-amino-2-(2-chlorophenyl)acetic acid
The initial step involves the formation of the racemic α-amino acid from o-chlorobenzaldehyde via the Strecker synthesis. This one-pot, three-component reaction is a cornerstone of amino acid synthesis, involving the reaction of an aldehyde with ammonia and a cyanide source.[1][2]
Reaction Mechanism
The reaction proceeds through the initial formation of an imine from the reaction of o-chlorobenzaldehyde with ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms an α-aminonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired α-amino acid.[3][4]
Sources
Application Note: Chiral Resolution Strategies for Methyl 2-Amino-2-(2-chlorophenyl)acetate
Abstract
This technical guide provides a detailed exploration of established methods for the chiral resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate, a critical chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] The enantiomerically pure (S)-form of this compound is the required precursor for the drug's therapeutic efficacy.[3] This document is intended for researchers, chemists, and process development professionals, offering in-depth theoretical explanations, field-proven insights, and detailed, step-by-step protocols for three primary resolution techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). Each section elucidates the causal science behind the methodology, presents quantitative data in tabular format for easy comparison, and includes workflow diagrams for enhanced clarity.
Introduction: The Imperative of Chirality in Drug Synthesis
In pharmaceutical sciences, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic properties.[4] The tragic case of Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[5] Methyl 2-amino-2-(2-chlorophenyl)acetate is a chiral α-amino ester whose resolution is a pivotal step in the industrial synthesis of (S)-Clopidogrel.[6]
The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its constituent pure enantiomers is a process known as chiral resolution.[7] Since enantiomers possess identical physical properties (e.g., boiling point, solubility, melting point) in an achiral environment, their separation requires the introduction of another chiral entity to create a diastereomeric interaction.[5] This guide details three robust methods to achieve this separation:
-
Diastereomeric Salt Formation: A classical, scalable method involving the reaction of the racemic amine with a chiral acid to form separable diastereomeric salts.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic method that exploits an enzyme's ability to react with only one enantiomer of the racemic substrate.
-
Chiral HPLC: A powerful chromatographic technique used for both analytical quantification of enantiomeric purity and preparative-scale separation.
Method 1: Diastereomeric Salt Formation via Fractional Crystallization
Scientific Principle & Rationale
This method is one of the most established and industrially viable techniques for resolving racemic bases and acids.[8] The core principle involves converting the pair of enantiomers into a pair of diastereomers. While enantiomers are non-superimposable mirror images, diastereomers are not, and consequently, they exhibit different physical properties, including solubility in a given solvent system.[9]
For the racemic methyl 2-amino-2-(2-chlorophenyl)acetate (a base), we introduce an enantiomerically pure chiral acid, such as L-(+)-tartaric acid.[1] The acid-base reaction yields two diastereomeric salts:
-
(S)-[Methyl 2-amino-2-(2-chlorophenyl)acetate] • L-(+)-tartrate
-
(R)-[Methyl 2-amino-2-(2-chlorophenyl)acetate] • L-(+)-tartrate
The differential solubility of these salts allows one to be selectively crystallized from the solution, while the other remains in the mother liquor. The choice of resolving agent and solvent is critical and often determined empirically to maximize the difference in solubility.[9][10] After separation by filtration, the desired enantiomer is recovered by neutralizing the salt with a base to "liberate" the free amine.[1][11]
Visual Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Experimental Protocol
Materials:
-
Racemic methyl 2-amino-2-(2-chlorophenyl)acetate
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or another suitable organic solvent
-
Hydrochloric acid (1 M HCl)
-
Sodium hydroxide (1 M NaOH)
-
Standard laboratory glassware, orbital shaker, pH meter.
Procedure:
-
Reaction Setup: To a flask, add 10 g of racemic methyl 2-amino-2-(2-chlorophenyl)acetate, 100 mL of 0.1 M phosphate buffer (pH 7.0), and 100 mL of MTBE to create a biphasic system. [12]2. Enzyme Addition: Add 1 g of immobilized lipase (e.g., Novozym 435). The use of an immobilized enzyme simplifies its removal after the reaction. [13]3. Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 30-40°C). Monitor the reaction progress by taking small aliquots of the organic phase and analyzing them by chiral HPLC to determine the conversion and e.e. of the remaining ester.
-
Reaction Quench: When the reaction reaches approximately 50% conversion (which provides the optimal balance of yield and enantiopurity for both components), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separation: Transfer the biphasic reaction mixture to a separatory funnel.
-
Isolate the Unreacted Ester: The unreacted (S)-ester will be predominantly in the organic (MTBE) layer. Separate the layers. Wash the organic layer with 1 M HCl to remove any residual amine, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched (S)-ester.
-
Isolate the Amino Acid Product (Optional): To isolate the (R)-amino acid from the aqueous layer, acidify it to ~pH 2 with 1 M HCl and extract with an organic solvent. Alternatively, adjust the pH to the isoelectric point of the amino acid to precipitate it.
-
Analysis: Confirm the enantiomeric excess of the recovered (S)-ester using Chiral HPLC (see Section 4.0).
Representative Data
| Parameter | Condition / Result | Rationale / Comment |
| Enzyme | Candida antarctica Lipase B (CAL-B) | Known for its broad substrate scope and high enantioselectivity in resolving esters and alcohols. [14][13] |
| Reaction Medium | Biphasic (Buffer/MTBE) | The aqueous phase maintains enzyme activity, while the organic phase solubilizes the substrate and product, facilitating separation. [12] |
| pH | 7.0 | Optimal pH for many lipases and prevents non-enzymatic ester hydrolysis. |
| Temperature | 30-45 °C | Provides a good balance between reaction rate and enzyme stability. [12] |
| Target Conversion | ~50% | Maximizes the enantiomeric excess of both the remaining substrate and the formed product. |
| Expected Purity | >99% e.e. for both substrate and product | High enantiomeric ratios (E > 200) are achievable with optimized enzyme/substrate pairings. [15] |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Scientific Principle & Rationale
Chiral HPLC is a premier analytical method for separating enantiomers and determining enantiomeric purity. [4]It can also be adapted for preparative-scale purification. The separation mechanism relies on a chiral stationary phase (CSP), which is an achiral solid support (usually silica gel) to which a chiral selector molecule is chemically bonded or coated. [16] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. [17]These complexes have different association/dissociation constants and binding energies. The enantiomer that interacts more strongly with the CSP will be retained longer in the column and thus elute later, resulting in separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used due to their broad applicability and excellent resolving power, which arises from a combination of hydrogen bonding, dipole-dipole, and steric interactions. [4]
Visual Workflow: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Detailed Analytical Protocol
Materials & Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H or Chirex® 3126)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)
-
Sample of methyl 2-amino-2-(2-chlorophenyl)acetate
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10 n-Hexane:IPA). Degas the solution using sonication or vacuum filtration.
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as two distinct peaks at different retention times.
-
Calculation of Enantiomeric Excess (e.e.): Identify the peaks corresponding to each enantiomer. Calculate the e.e. using the peak areas (A1 and A2) from the chromatogram: e.e. (%) = [ |A1 - A2| / (A1 + A2) ] * 100
Representative Analytical Data
| Parameter | Example Condition | Rationale / Comment |
| Column | Polysaccharide-based CSP (e.g., Cellulose derivative) | Offers broad selectivity for a wide range of chiral compounds, including amino acid derivatives. [18] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal-phase chromatography is common for chiral separations. The polar alcohol modifier is adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns providing good efficiency. |
| Detection | UV at 254 nm | The phenyl group in the analyte provides strong UV absorbance for sensitive detection. |
| Retention Times | t_R1 = 8.5 min, t_R2 = 10.2 min | Well-separated peaks are indicative of a successful resolution. |
| Resolution (R_s) | > 1.5 | A resolution factor greater than 1.5 indicates baseline separation, which is necessary for accurate quantification. [19] |
Comparative Summary and Conclusion
The choice of resolution method for methyl 2-amino-2-(2-chlorophenyl)acetate depends heavily on the desired scale, required purity, and economic constraints.
-
Diastereomeric Salt Formation is a robust, time-tested method ideal for large-scale industrial production due to its low cost and operational simplicity. However, it can be labor-intensive and may require multiple recrystallizations to achieve high enantiomeric purity.
-
Enzymatic Kinetic Resolution offers exceptional enantioselectivity under mild, environmentally friendly conditions, often yielding products with >99% e.e. Its primary limitation is that the theoretical maximum yield for the desired enantiomer is 50%, though this can be overcome by integrating a process to racemize and recycle the unwanted enantiomer. [20]* Chiral HPLC is indispensable for the accurate analysis of enantiomeric purity. While it can be used for preparative separations, the high cost of chiral stationary phases and solvents generally limits its application to high-value compounds or smaller scales. [21] For drug development professionals, a hybrid approach is often optimal: using diastereomeric crystallization or EKR for bulk production of the enantiomerically enriched intermediate, followed by chiral HPLC as the definitive analytical tool to verify and release the final product according to stringent pharmaceutical standards.
References
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Chemistry LibreTexts. (2024). 5.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. [Link]
-
ResearchGate. (n.d.). Enzymatic hydrolytic resolution of (R,S)-α-chlorophenyl acetates in biphasic media. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- Google Patents. (n.d.). CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl)
-
Microbe Notes. (2023). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
-
PubMed. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
- Google Patents. (n.d.). KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same.
-
ResearchGate. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]
-
Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. [Link]
-
MDPI. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. [Link]
-
Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]
-
MDPI. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]
-
ResearchGate. (2005). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
MDPI. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]
Sources
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate - Google Patents [patents.google.com]
- 4. microbenotes.com [microbenotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Structural Elucidation and Purity Assessment of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the characterization of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.[1] We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure confirmation and purity assessment. This note emphasizes the causality behind experimental choices, from sample preparation to the selection of advanced NMR techniques, ensuring a robust and self-validating analytical system.
Introduction: The Analytical Imperative
This compound is a chiral building block of significant interest in pharmaceutical synthesis.[2] Its precise chemical structure, stereochemical integrity, and purity are critical quality attributes that directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, NMR spectroscopy stands out for its ability to provide comprehensive structural information at the atomic level.[3]
This guide moves beyond a simple listing of steps, delving into the rationale for solvent selection, parameter optimization, and spectral interpretation. We will cover ¹H and ¹³C NMR for primary structure elucidation and discuss the necessity of more advanced techniques for confirming stereochemistry, a crucial aspect for chiral molecules.
Experimental Protocol: A Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. The following protocol is designed to yield high-quality, reproducible spectra for the title compound.
Materials and Equipment
-
This compound (Purity ≥98%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Volumetric Flasks and Pipettes
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer[4]
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[5][6] Rationale: These concentrations ensure adequate signal-to-noise for each experiment type within a reasonable acquisition time. ¹³C NMR requires a more concentrated sample due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection & Dissolution:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.[5]
-
Causality: DMSO-d₆ is the solvent of choice for this hydrochloride salt. Its high polarity readily dissolves the ionic compound, and importantly, it allows for the observation of exchangeable protons like those of the ammonium group (-NH₃⁺).[7] In contrast, using D₂O would lead to the rapid exchange of these protons with deuterium, causing their signals to disappear from the ¹H spectrum.[8] Chloroform-d (CDCl₃) is generally unsuitable for dissolving hydrochloride salts.
-
Gently vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
-
Filtration and Transfer:
-
Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.
-
Trustworthiness: This step is critical. Suspended solid particles severely distort the magnetic field homogeneity, leading to broad spectral lines and a loss of resolution that cannot be corrected by spectrometer shimming.
-
-
Labeling: Clearly label the NMR tube cap with a unique identifier.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Experimental workflow for NMR analysis.
Spectrometer Parameters
The following tables provide validated starting parameters for a 400 MHz spectrometer.[4]
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Sequence | zg30 | A standard 30-degree pulse experiment for quantitative 1D spectra. |
| Spectral Width | ~12 ppm | Covers the expected chemical shift range for all protons. |
| Acquisition Time | ~3.0 s | Ensures good digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of protons between scans. |
| Number of Scans | 16 | Provides a good signal-to-noise ratio in a short time. |
Table 2: ¹³C{¹H} NMR Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Sequence | zgpg30 | Standard proton-decoupled pulse sequence for observing carbon signals as singlets. |
| Spectral Width | ~220 ppm | Covers the full range of expected carbon chemical shifts. |
| Acquisition Time | ~1.0 s | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 s | Standard delay for qualitative spectra. |
| Number of Scans | 1024 | A higher number of scans is required to compensate for the low sensitivity of the ¹³C nucleus.[6] |
Results and Interpretation: From Spectrum to Structure
Predicted ¹H and ¹³C NMR Spectral Data
The structural integrity of this compound can be confirmed by assigning the signals in the ¹H and ¹³C NMR spectra.
Table 3: Predicted ¹H and ¹³C Chemical Shifts and Assignments
| Atom Label | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -OC H₃ | ~3.7, singlet, 3H | ~53 |
| 2 | -C H- | ~5.5, singlet, 1H | ~58 |
| 3 | -N H₃⁺ | ~8.5-9.5, broad singlet, 3H | N/A |
| 4 | -C =O | N/A | ~169 |
| 5-9 | Aromatic C H | ~7.4-7.8, multiplet, 4H | ~128-135 |
| 10-11 | Aromatic Quaternary C | N/A | ~132, ~134 |
Note: Chemical shifts are predictions and may vary slightly based on concentration and exact instrument conditions. The broadness of the -NH₃⁺ signal is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[9]
Structural Verification Logic
The process of confirming the molecular structure is a logical deduction based on multiple pieces of spectral evidence.
Caption: Logical flow for structure elucidation via NMR.
Purity Assessment
The ¹H NMR spectrum is a powerful tool for purity assessment.
-
Quantitative Nature: The integral of each signal is directly proportional to the number of protons it represents.
-
Impurities: Any extraneous peaks in the spectrum that do not correspond to the analyte or the solvent (DMSO at ~2.50 ppm, water at ~3.3 ppm) are indicative of impurities. Their concentration can be estimated by comparing their integral values to that of a known analyte signal.
The Challenge of Chirality
Standard NMR experiments (¹H, ¹³C) are conducted in an achiral environment. Consequently, the spectra of the (R)- and (S)-enantiomers are identical.[10] Determining the enantiomeric purity requires creating a chiral environment to induce diastereomeric interactions, which results in separate, distinguishable signals for each enantiomer.[11][12]
Methods for Chiral Analysis by NMR:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent (e.g., Mosher's acid) to form a covalent diastereomeric mixture.
-
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, non-covalent diastereomeric complexes.[11] This method is often preferred as it is non-destructive.
The choice of method depends on the functional groups present in the analyte and the availability of suitable chiral reagents.[13][14]
Conclusion
This application note has detailed a comprehensive and validated workflow for the NMR analysis of this compound. By understanding the causality behind the choice of solvent, experimental parameters, and interpretation logic, researchers can confidently confirm the structure and assess the purity of this critical pharmaceutical intermediate. For questions of stereochemical purity, the use of chiral auxiliaries in subsequent NMR experiments is a mandatory and powerful extension of this protocol.
References
-
ResearchGate. (n.d.). 13 C solid state NMR spectra of clopidogrel HS F1 (a), HS F2 (b), HCl... Retrieved from ResearchGate. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from r/OrganicChemistry. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]
-
Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from Biocompare. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]
-
Chegg.com. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from Chegg.com. [Link]
-
MDPI. (n.d.). Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from ResearchGate. [Link]
-
University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from UMSL. [Link]
-
MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from NIH. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from UCL. [Link]
-
ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from ACS Publications. [Link]
-
Pharmaffiliates. (n.d.). (R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Retrieved from Pharmaffiliates. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Retrieved from Innovare Academic Sciences. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Clopidogrel. PubChem. Retrieved from NIH. [Link]
Sources
- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. biocompare.com [biocompare.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Production of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Introduction: The Significance of a Chiral Intermediate
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1] The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and scalable manufacturing processes that ensure high enantiomeric purity are of paramount importance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale production of this vital intermediate. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, process optimization for industrial application, and stringent quality control measures.
Overall Synthesis Strategy: A Two-Stage Approach
The industrial production of this compound is most efficiently achieved through a two-stage process. This strategy involves the initial synthesis of the racemic methyl ester followed by a classical chiral resolution to isolate the desired (R)-enantiomer.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Introduction: (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral molecule of high strategic importance in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the stereochemical integrity and purity of this intermediate. Consequently, controlling side reactions during its synthesis is not merely a matter of optimizing yield, but a fundamental requirement for regulatory compliance and patient safety.
This technical support guide is designed for researchers, chemists, and process development professionals. It addresses the most common and challenging side reactions encountered during the synthesis of this intermediate. Adopting a troubleshooting and FAQ format, this document provides not only solutions but also the underlying mechanistic reasoning to empower scientists to make informed decisions in the laboratory.
Section 1: Racemization - The Primary Chiral Challenge
The most significant hurdle in the synthesis of an enantiopure α-amino ester is the potential loss of stereochemical integrity at the chiral center. This section delves into the causes, detection, and prevention of racemization.
Q1: My final product has a low enantiomeric excess (e.e.). What is causing the racemization?
A1: Racemization in α-amino acid esters occurs due to the acidity of the α-hydrogen (the hydrogen attached to the chiral carbon). Under certain conditions, this proton can be abstracted to form a planar, achiral enolate or a related imine intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to the formation of both the desired (R) and the undesired (S) enantiomers, thus eroding the enantiomeric excess.
Causality and Mechanism: The key to this unwanted reaction is the stabilization of the carbanion formed after deprotonation. The adjacent ester group helps to delocalize the negative charge through resonance. The reaction is catalyzed by both bases (which directly abstract the proton) and acids (which can promote tautomerization to an enol or Schiff base formation with trace aldehydes/ketones)[3][4].
Caption: Racemization via a planar intermediate.
Q2: How can I accurately detect and quantify the level of the unwanted (S)-enantiomer?
A2: The gold standard for determining the enantiomeric excess of your product is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, resulting in different retention times.
Protocol: Chiral HPLC Analysis A validated chiral HPLC method is a self-validating system for your process. If the e.e. is high, your chiral control was successful.
| Parameter | Recommended Condition | Rationale |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based, like Chiralpak AD-H or Chiralcel OD-H) | Provides the necessary chiral environment for separation. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) | The non-polar/polar mixture allows for good resolution. The amine additive improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Detection | UV at 254 nm | The phenyl ring provides strong UV absorbance for sensitive detection. |
| Temperature | 25 °C | Temperature control is crucial for reproducible retention times. |
To confirm peak identity, inject a sample of the racemic standard, which should show two well-resolved peaks of approximately equal area.
Q3: What are the best practices to prevent racemization during synthesis and workup?
A3: Preventing racemization requires careful control over reaction conditions, particularly temperature, pH, and reaction time.
-
Temperature Control: Keep the reaction and workup temperatures as low as reasonably possible. Proton abstraction is an activated process, and lower temperatures significantly reduce its rate.
-
Base Selection: If a base is required (e.g., for neutralization), use a non-nucleophilic, sterically hindered base for the shortest possible time. Avoid strong, concentrated bases like NaOH or KOH during aqueous workup if possible. A buffered bicarbonate solution is often a safer choice.[5]
-
pH Management During Workup: During aqueous extractions, avoid prolonged exposure to both highly acidic (pH < 2) and highly basic (pH > 9) conditions. Rapidly perform extractions and move to the next step.
-
Solvent Purity: Avoid solvents that may contain aldehyde or ketone impurities (like acetone), as these can catalyze racemization by forming a Schiff base intermediate.[4]
Q4: I have a batch with poor e.e. Can I salvage it?
A4: Yes. If racemization has occurred, the most common industrial method to upgrade the material is through classical resolution . This involves reacting the racemic free base with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[6] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent system.
Caption: Decision workflow for resolving a racemic mixture.
Section 2: Hydrolysis - Protecting the Ester Group
The methyl ester functional group is susceptible to hydrolysis, which converts the desired product into its corresponding carboxylic acid, an impurity that can be difficult to remove.
Q1: I'm observing (R)-2-amino-2-(2-chlorophenyl)acetic acid as a major impurity. Why is my ester hydrolyzing?
A1: Ester hydrolysis is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol (methanol in this case). This reaction is significantly accelerated by the presence of either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically faster and irreversible. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a common issue during workups that use strong bases like NaOH to neutralize the reaction mixture or to extract acidic impurities.[7]
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[8] This can occur if the product is stored for extended periods in an acidic solution or during prolonged extractions with aqueous acid.
Q2: How can I minimize ester hydrolysis during my process?
A2: Minimizing hydrolysis requires careful control of water content and pH throughout the synthesis and purification.
| Stage | Action | Rationale |
| Reaction | Use anhydrous solvents and reagents. | Prevents water from participating in the reaction. |
| Workup/Extraction | Use saturated sodium bicarbonate (a weak base) instead of NaOH or KOH for neutralization. | Minimizes the rate of base-catalyzed hydrolysis. |
| Perform aqueous extractions quickly and at low temperatures. | Reduces the time the ester is in contact with aqueous acid or base. | |
| Isolation | Ensure the product is thoroughly dried after isolation. | Residual water and acid (HCl) can cause slow hydrolysis upon storage. |
| Storage | Store the final hydrochloride salt in a dry, inert atmosphere. | The HCl salt is hygroscopic; moisture absorption can lead to degradation over time. |
Section 3: FAQs on Other Process-Related Impurities
Q1: My HPLC shows several unidentified peaks. What are other potential side products?
A1: Besides the (S)-enantiomer and the hydrolysis product, other impurities can arise from the starting materials or subsequent reactions. The specific impurity profile depends heavily on the synthetic route chosen (e.g., Strecker synthesis vs. resolution of the amino acid followed by esterification). Potential impurities include:
-
Starting Material Carryover: Unreacted 2-chlorobenzaldehyde or 2-chlorophenylglycine.
-
Dimerization Products: Self-condensation of the amino ester under certain conditions.
-
Over-alkylation: If the amino group is not protected, it could potentially be alkylated, though this is less common for a methyl ester synthesis.
-
Impurities from Reagents: Byproducts from the esterification reagents (e.g., from thionyl chloride/methanol or trimethylchlorosilane/methanol methods).[9]
Q2: What is a reliable method for purifying the final product?
A2: The most effective method for purifying the hydrochloride salt is recrystallization . This technique exploits differences in solubility between the desired product and impurities at different temperatures.
Protocol: Recrystallization of the Hydrochloride Salt
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common system is isopropanol/methanol or ethanol.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can trap impurities.
-
Isolation: Isolate the purified crystals by filtration.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
This self-validating step should be monitored by HPLC to confirm that the purity and e.e. meet the required specifications.
References
-
SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A - IJSDR. Available at: [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 - PubChem. Available at: [Link]
- CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents.
- WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents.
- EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents.
-
Clopidogrel-impurities - Pharmaffiliates. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. Available at: [Link]
-
Synthetic Improvements in the Preparation of Clopidogrel | Request PDF - ResearchGate. Available at: [Link]
-
This compound | C9H11Cl2NO2 - PubChem. Available at: [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica. Available at: [Link]
-
Chemically fuelled deracemization of amino acids - University of Groningen. Available at: [Link]
-
(R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride - Veeprho. Available at: [Link]
-
Racemization in amino acids? - ResearchGate. Available at: [Link]
-
Promising clopidogrel analogs may overcome clopidogrel resistance: 2023 update - PubMed. Available at: [Link]
-
Enantiocontrolled Synthesis of α-Methyl Amino Acids - Organic Chemistry Portal. Available at: [Link]
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents.
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents.
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? - NRC Research Press. Available at: [Link]
-
Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives - ACS Publications. Available at: [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids - ChemRxiv. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. veeprho.com [veeprho.com]
- 3. EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents [patents.google.com]
- 4. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Resolution of 2-Chlorophenylglycine Methyl Ester: Enzymatic vs. Chemical Methodologies
The enantiomers of 2-chlorophenylglycine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is paramount for its therapeutic activity, necessitating a robust and efficient method to resolve the racemic mixture of its methyl ester precursor. This guide provides an in-depth comparison of the two primary resolution strategies: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a head-to-head comparison of their performance metrics to assist researchers and process chemists in making informed decisions.
Introduction to Chiral Resolution Strategies
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For 2-chlorophenylglycine methyl ester, both enzymatic and chemical methods have been successfully employed.
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer over the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting, unreacted enantiomer.
-
Chemical Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2][3] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]
Deep Dive: Enzymatic Kinetic Resolution
Enzymatic methods are prized for their high selectivity and operation under mild, environmentally benign conditions.[4][5] Lipases, in particular, have demonstrated great utility in the resolution of various esters and amines.[6][7]
Mechanism of Action
The most common approach for this substrate is the enantioselective hydrolysis of the racemic methyl ester. An enzyme, such as Candida antarctica Lipase B (CALB), preferentially hydrolyzes one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The success of this method hinges on the enzyme's ability to discriminate between the two enantiomers within its active site.
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Representative Experimental Protocol: Lipase-Catalyzed Hydrolysis
Causality Behind Choices: This protocol uses an immobilized lipase like Novozym 435 (a form of CALB) for its high enantioselectivity, stability, and ease of recovery.[7] A phosphate buffer maintains the optimal pH for enzyme activity, which is crucial as the hydrolysis produces a carboxylic acid that would otherwise lower the pH and inhibit the reaction.
-
Preparation: Suspend racemic 2-chlorophenylglycine methyl ester (1 equiv.) in a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (e.e.) of the remaining ester.
-
Workup: Once ~50% conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.[8]
-
Separation: Acidify the aqueous solution to pH ~2 with HCl. Extract the unreacted (S)-ester with an organic solvent (e.g., ethyl acetate). The hydrolyzed (R)-acid will remain in the aqueous layer.
-
Isolation: Wash, dry, and concentrate the organic layer to yield the enantioenriched (S)-2-chlorophenylglycine methyl ester.
Self-Validation: The success of the resolution is validated by measuring the enantiomeric excess (% e.e.) of the isolated ester using chiral HPLC. A successful resolution will yield the (S)-ester with >99% e.e.
Deep Dive: Chemical Resolution via Diastereomeric Salt Formation
This classical technique remains a workhorse for large-scale industrial resolutions due to its scalability and cost-effectiveness.[1] It relies on the principle that diastereomers have different physical properties.[2]
Mechanism of Action
The racemic amino ester is treated with a single enantiomer of a chiral acid (the resolving agent), such as L-(+)-tartaric acid.[9] This forms a pair of diastereomeric salts: [(S)-ester·(L)-acid] and [(R)-ester·(L)-acid]. Due to differences in their crystal lattice energies, one of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.
Experimental Workflow: Chemical Resolution
Caption: Workflow for chemical resolution via diastereomeric salt formation.
Representative Experimental Protocol: Diastereomeric Salt Crystallization
Causality Behind Choices: L-(+)-Tartaric acid is a common, inexpensive, and effective resolving agent for amines.[9][10] The solvent system (e.g., a mixture of alcohols and/or ketones) is critical and must be carefully selected to maximize the solubility difference between the two diastereomeric salts.[1] The process often involves repeated heating and cooling cycles to achieve high enantiomeric purity.[11]
-
Preparation: Dissolve racemic 2-chlorophenylglycine methyl ester (1 equiv.) and L-(+)-tartaric acid (0.9-1.4 equiv.) in a suitable solvent (e.g., methanol or an acetone/methanol mixture) with heating.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further (e.g., to 0-5°C) to induce crystallization of the less soluble diastereomeric salt. The process may require extended periods (e.g., 45-50 hours) with thermal cycling to achieve high purity.[11]
-
Isolation: Collect the precipitated crystals of the (S)-2-chlorophenylglycine methyl ester L-tartrate salt by filtration.
-
Validation (Optional): At this stage, the diastereomeric purity can be checked. The salt can be recrystallized if necessary to improve purity.
-
Liberation: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Basification: Add an aqueous base (e.g., sodium bicarbonate or ammonia solution) to neutralize the tartaric acid and liberate the free amino ester into the organic phase.[11][12]
-
Isolation: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantioenriched (S)-2-chlorophenylglycine methyl ester.
Self-Validation: The enantiomeric excess of the final product is confirmed using chiral HPLC. A key challenge is that initial crystallization may not achieve >98% e.e., often requiring further recrystallization steps to reach the desired purity.[12]
Head-to-Head Performance Comparison
| Parameter | Enzymatic Resolution (Kinetic) | Chemical Resolution (Diastereomeric Salt) |
| Theoretical Max. Yield | 50% (for one enantiomer) | 50% (for one enantiomer) |
| Enantioselectivity | Generally very high (>99% e.e. achievable) | Variable; often requires recrystallization to reach >98% e.e.[12] |
| Reaction Conditions | Mild (room temp, neutral pH) | Often requires heating and cooling cycles; uses acids/bases.[11] |
| Environmental Impact | "Green" process; biodegradable catalyst, often in aqueous media.[4][5] | Requires organic solvents and stoichiometric resolving agents/bases. |
| Process Control | Requires careful monitoring to stop at 50% conversion. | Relies on precise control of temperature, cooling rates, and solvent ratios. |
| Scalability | Scalable, but enzyme cost can be a factor. | Highly scalable and cost-effective for bulk production.[1] |
| Waste Generation | Minimal; enzyme can be recycled. | Generates salt waste from resolving agent and neutralization steps. |
| Recycling of Unwanted Enantiomer | Straightforward; the hydrolyzed acid can be re-esterified and racemized. | Requires liberation of the free base from the mother liquor, followed by racemization. |
Conclusion and Expert Recommendation
The choice between enzymatic and chemical resolution of 2-chlorophenylglycine methyl ester depends heavily on the specific project goals, scale, and available resources.
Enzymatic resolution offers unparalleled selectivity and operates under mild, environmentally friendly conditions.[4] It is an excellent choice for producing high-purity material, especially at the lab to pilot scale, where process simplicity and "green" credentials are a priority. The primary drawback is the theoretical 50% yield inherent to kinetic resolutions, although the unwanted enantiomer can be recycled.
Chemical resolution via diastereomeric salt formation is a robust, time-tested method that excels in large-scale industrial manufacturing.[1][2] Its primary advantages are low raw material costs and proven scalability. However, it often requires significant process optimization to identify the right solvent and crystallization conditions, and may involve multiple recrystallization steps to achieve the high enantiomeric purity required for pharmaceutical applications.[12]
For drug development professionals, an integrated approach can be highly effective. An enzymatic method could be employed in early-stage development for its speed and high purity, while a classical chemical resolution is developed in parallel and optimized for cost-effective, large-scale production.
References
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012).
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). MDPI. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. [Link]
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (n.d.).
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. (n.d.). University of Groningen. [Link]
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004).
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. [Link]
- A process for resolution of methylamino(2-chlorophenyl)acetate. (n.d.).
-
Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems. (n.d.). PubMed. [Link]
-
Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]
-
Advantages and useful properties of enzymes. (n.d.). [Link]
-
Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. (2009). ResearchGate. [Link]
-
Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). PubMed. [Link]
-
Resolution of β-amino esters by Candida antarctica lipase A and B. (2000). ResearchGate. [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). [Link]
- WO 2007/094006 Al. (2007). Googleapis.com.
- Resolution of racemic amino acids. (n.d.).
-
Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. (n.d.). Infinita Biotech. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). MDPI. [Link]
-
Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). PMC - NIH. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
The Central Role of Enzymes as Biological Catalysts. (n.d.). The Cell - NCBI Bookshelf. [Link]
-
Kinetic resolution. (n.d.). Wikipedia. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.rug.nl [pure.rug.nl]
- 10. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
A Comparative Guide to Enantiomeric Excess Determination of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
In the landscape of pharmaceutical development and quality control, the stereochemical purity of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a key chiral intermediate. We will delve into the mechanistic underpinnings of various techniques, offer field-proven insights into experimental design, and provide detailed, validated protocols.
This compound is a critical building block in the synthesis of various pharmaceuticals. Ensuring its enantiomeric purity is a crucial step in guaranteeing the safety and efficacy of the final drug product. The accurate determination of its enantiomeric excess is therefore a non-negotiable aspect of its quality control.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for a given compound is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. Here, we compare the most prevalent and effective methods for the chiral analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
| Technique | Principle of Separation/Differentiation | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, well-established and robust.[1][2] | Longer analysis times compared to SFC, higher consumption of organic solvents.[3] | Routine quality control, method development, and preparative separations. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid as the mobile phase. | Fast analysis times, reduced organic solvent consumption, high efficiency.[2][3] | Requires specialized instrumentation, sample solubility can be a challenge. | High-throughput screening, preparative separations for toxicology studies.[4] |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | High resolution and sensitivity, suitable for volatile compounds.[5] | Requires derivatization, which can introduce analytical errors; risk of racemization at high temperatures.[5] | Analysis of volatile amino acid derivatives. |
| NMR with CSAs | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[6] | Rapid, non-destructive, provides structural information.[7] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, expensive deuterated solvents.[7] | Rapid screening, mechanistic studies, and confirmation of absolute configuration. |
In-Depth Experimental Protocols
A robust and reliable analytical method is the cornerstone of accurate enantiomeric excess determination. The following protocols are presented as a detailed guide for researchers. It is imperative that any analytical procedure be validated according to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure it is fit for its intended purpose.[8][9][10]
Workflow for Chiral Method Development
Caption: A generalized workflow for chiral method development.
Protocol 1: Chiral HPLC Method
This protocol provides a starting point for the development of a robust chiral HPLC method. Polysaccharide-based chiral stationary phases are often a good first choice due to their broad chiral recognition capabilities.[11]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with UV detector.
-
Chiral Stationary Phase: e.g., Lux® Cellulose-2 or similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).
-
This compound and its (S)-enantiomer or racemic mixture for method development.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol. A typical starting point is 90:10 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 220-280 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Causality Behind Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, provide a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. This makes them highly versatile for separating a broad spectrum of chiral compounds.[11]
-
Mobile Phase: In normal phase chromatography, the non-polar primary solvent (n-Hexane) minimizes interactions with the stationary phase, while the polar modifier (Isopropanol or Ethanol) modulates the retention and selectivity by competing with the analyte for interaction sites on the CSP. The ratio of these solvents is a critical parameter for optimizing the separation.
-
Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process. Maintaining a constant and controlled temperature is crucial for reproducible results.
5. Data Analysis and Calculation of Enantiomeric Excess:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Protocol 2: Chiral SFC Method
Supercritical fluid chromatography offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[12]
1. Instrumentation and Materials:
-
Supercritical Fluid Chromatograph with UV detector.
-
Chiral Stationary Phase: Same as for HPLC (e.g., Lux® Cellulose-2).
-
SFC grade CO2.
-
HPLC grade co-solvents (e.g., Methanol, Ethanol).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Supercritical CO2 and a co-solvent (e.g., Methanol). A typical starting gradient might be 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: As determined for HPLC.
3. Causality Behind Experimental Choices:
-
Mobile Phase: Supercritical CO2 is the primary mobile phase due to its low viscosity and high diffusivity, which allows for higher flow rates and faster analyses.[3] The organic co-solvent (modifier) is added to increase the mobile phase polarity and solvating power, which is essential for eluting the analyte and achieving separation.
-
Back Pressure and Temperature: These parameters control the density and solvent strength of the supercritical fluid, thereby influencing retention and selectivity.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
This method is particularly useful for rapid screening and does not require chromatographic separation.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
2. Experimental Procedure:
-
Dissolve a known amount of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a proton (1H) NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another 1H NMR spectrum. The signals corresponding to the enantiomers should now be split into two distinct sets of peaks.
3. Causality Behind Experimental Choices:
-
Chiral Solvating Agent: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6] These diastereomeric complexes have different magnetic environments, leading to a separation of the NMR signals (chemical shift non-equivalence) for the two enantiomers.[13] The magnitude of this separation depends on the strength of the interaction between the CSA and the analyte.
Method Validation: A Trustworthy System
To ensure the reliability of the chosen method, a thorough validation process is essential.[14][15] The validation should assess the following parameters as outlined in the ICH guidelines[8][9][10]:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The determination of the enantiomeric excess of this compound is a critical analytical challenge that can be addressed by several powerful techniques. Chiral HPLC and SFC are the workhorses for routine quality control and preparative separations, offering high resolution and robustness.[1][2] Chiral GC can be employed for volatile derivatives, while NMR with chiral solvating agents provides a rapid, non-destructive method for screening and mechanistic studies.[5][6] The selection of the most appropriate method will depend on the specific requirements of the analysis. Regardless of the technique chosen, a thorough method validation is imperative to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - PMC - NIH. (2021-11-10). Retrieved from [Link]
-
Journal of Chromatography A - AFMPS. Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Retrieved from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022-09-08). Retrieved from [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Retrieved from [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Retrieved from [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF - ResearchGate. Retrieved from [Link]
-
High Efficiency Chiral Separations in HPLC and SFC - LCGC International. (2018-02-01). Retrieved from [Link]
-
Supercritical Fluid Chiral Separations - Pharmaceutical Technology. Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. Retrieved from [Link]
-
Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. Retrieved from [Link]
-
The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06). Retrieved from [Link]
-
Pharmaceutical Applications of Supercritical Fluid Chromatography - News-Medical.Net. Retrieved from [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021-07-29). Retrieved from [Link]
-
HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog. (2012-06-06). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-09-19). Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Retrieved from [Link]
-
(R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride | Chemical Name : (R) - Pharmaffiliates. Retrieved from [Link]
-
The Chiral Notebook. Retrieved from [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080. Retrieved from [Link]
-
1258938-54-3(R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride - Veeprho. Retrieved from [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (2021-04-06). Retrieved from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. afmps.be [afmps.be]
- 4. pharmtech.com [pharmtech.com]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dujps.com [dujps.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Purity Analysis
In the landscape of pharmaceutical development and quality control, the accurate determination of a drug substance's purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as two of the most powerful and widely employed analytical techniques for this purpose. While often seen as distinct methodologies with specific applications, a comprehensive purity analysis frequently necessitates their use as orthogonal, or complementary, techniques. This guide provides an in-depth comparison of HPLC and GC methods for purity analysis, rooted in the principles of scientific integrity and supported by experimental data. We will explore the causality behind experimental choices, delve into the rigors of method validation, and present a framework for their cross-validation to ensure the generation of robust and reliable data.
The Rationale for Orthogonal Purity Analysis: Why Not Just One Method?
Relying on a single analytical method for purity can be a precarious approach. Impurities can be multifaceted, varying in polarity, volatility, and thermal stability. An impurity that co-elutes with the main peak in an HPLC separation might be readily resolved by GC, and vice versa.[1] Therefore, employing orthogonal methods—techniques that rely on different separation principles—provides a more comprehensive and trustworthy impurity profile.[2] This approach is a cornerstone of robust analytical science, ensuring that what appears as a single, pure peak in one method is not masking a significant impurity that is only revealed by another.
Fundamental Principles: A Tale of Two Phases
Understanding the core principles of HPLC and GC is fundamental to appreciating their distinct advantages and limitations in purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] For purity analysis, particularly for non-volatile and thermally labile compounds, HPLC is the undisputed workhorse.[5] Its versatility is a key strength, offering a wide array of stationary phases and mobile phase compositions to tailor the separation to the specific analytes.[3]
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC, in contrast, is the ideal technique for the analysis of volatile and semi-volatile substances that can be vaporized without decomposition.[6][7] Separation is achieved as a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.[7] In the context of purity analysis, GC is indispensable for identifying and quantifying residual solvents and other volatile impurities that are often beyond the scope of HPLC analysis.[5][8]
A Comparative Overview: Choosing the Right Tool for the Job
The decision to employ HPLC, GC, or both, is driven by the physicochemical properties of the analyte and its potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] |
| Analytes | Non-volatile, thermally unstable, and polar compounds.[9] | Volatile and thermally stable compounds.[9] |
| Typical Impurities | Related substances, degradation products, non-volatile process impurities.[6][10] | Residual solvents, volatile starting materials, and by-products.[5][8] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 20-60 °C).[4] | High temperatures are required for volatilization (e.g., 150-300 °C).[4] |
| Mobile Phase | A liquid solvent or mixture of solvents.[7] | An inert gas (e.g., Helium, Nitrogen, Hydrogen).[7] |
| Derivatization | Not usually required. | Often necessary for non-volatile or polar compounds to increase volatility. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management.[11] | Generally lower.[11] |
| Analysis Time | Can range from a few minutes to over an hour.[4] | Typically faster, often in the range of a few minutes.[9] |
The Imperative of Method Validation: Ensuring Data Integrity
Before any analytical method can be confidently used for its intended purpose, it must undergo a rigorous validation process to demonstrate its reliability.[12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[13][14]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[15][16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[16]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation in Practice: A Step-by-Step Approach
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent for a specific intended purpose.[17][18] This is a critical step when, for instance, a new method is developed to replace an existing one, or when results from different analytical techniques are being compared.[19]
Experimental Protocol: Cross-Validation of HPLC and GC for Purity Analysis of a Hypothetical Drug Substance "Exemplar"
This protocol outlines a typical approach for the cross-validation of HPLC and GC methods for the purity analysis of a drug substance.
1. Method Development and Optimization:
-
HPLC Method: Develop a stability-indicating reverse-phase HPLC method capable of separating the active pharmaceutical ingredient (API) from its known and potential degradation products.
-
GC Method: Develop a GC method, likely involving headspace sampling, for the analysis of residual solvents and other potential volatile impurities.
2. Single Method Validation:
-
Individually validate both the HPLC and GC methods according to ICH Q2(R1) guidelines for all relevant parameters (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness).
3. Cross-Validation Study:
-
Sample Selection: Prepare a batch of the drug substance "Exemplar" spiked with known levels of relevant impurities (both volatile and non-volatile) at concentrations bracketing the specification limits.
-
Analysis: Analyze the same spiked sample batch using both the validated HPLC and GC methods.
-
Data Comparison: Compare the quantitative results for each impurity obtained from both methods.
Data Presentation: A Comparative Analysis
The following table presents hypothetical comparative data for the cross-validation of HPLC and GC methods for the purity analysis of "Exemplar."
| Validation Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 95.0 - 105.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| LOD | 0.01% | 0.005% | Report |
| LOQ | 0.03% | 0.015% | Report |
| Cross-Validation Results | |||
| - Impurity X (non-volatile) | 0.15% | Not Detected | N/A |
| - Impurity Y (semi-volatile) | 0.08% | 0.09% | % Difference ≤ 15% |
| - Residual Solvent Z | Not Detected | 50 ppm | N/A |
Causality Behind the Results:
-
Impurity X: As a non-volatile degradation product, it is readily detected and quantified by HPLC but is not amenable to GC analysis without derivatization.
-
Impurity Y: Being semi-volatile, it can be analyzed by both techniques. The close agreement in the quantitative results (with a percent difference well within the acceptance criterion of ≤ 15%) demonstrates the equivalency of the two methods for this specific impurity.
-
Residual Solvent Z: This volatile organic compound is only detectable by the GC method, highlighting the necessity of this technique for a complete purity profile.
Visualizing the Workflow: A Systematic Approach
The Interplay of Validation Parameters
The various validation parameters are not independent entities but are interconnected, forming a self-validating system.
Conclusion: A Unified Approach to Purity Assurance
The cross-validation of HPLC and GC methods is not merely a regulatory formality but a profound scientific exercise that underpins the assurance of drug substance purity. By leveraging the orthogonal nature of these two powerful chromatographic techniques and subjecting them to a rigorous validation and cross-validation framework, researchers, scientists, and drug development professionals can build a comprehensive and reliable understanding of a product's impurity profile. This dual-pronged approach provides a robust foundation for ensuring the safety, efficacy, and quality of pharmaceutical products. The choice between HPLC and GC is not a matter of superiority, but of suitability for the intended purpose, and their combined use represents a pinnacle of analytical diligence.[5]
References
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Van Gyseghem, E., et al. (2025, August 6). Method Development for Drug Impurity Profiling: Part 1.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
- La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog.
- ResearchGate. (2025, August 5). Advances in HPLC technology for the determination of drug impurities.
- BenchChem. (n.d.). Cross-validation of GC and HPLC methods for the analysis of 2,6-Dimethyloct-6-en-2-yl formate.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Pharmacia. (2020, May 13). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol.
- ResearchGate. (2025, August 6). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
- European Medicines Agency. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (2025, August 6). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach.
- Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
- MicroSolv Technology Corporation. (2025, June 20). What is the difference between related compounds and related substances in pharmaceutical HPLC.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
- INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
- DergiPark. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
- IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- National Institutes of Health. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. dspace.cuni.cz [dspace.cuni.cz]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Qualifying Reference Standards for (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
An Objective Comparison and Methodological Deep Dive for Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard employed. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a key chiral intermediate in the synthesis of critical active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2][3] The stereochemical configuration at the alpha-carbon is paramount; thus, ensuring the enantiomeric purity and overall quality of this intermediate is not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product.
This guide provides an in-depth, experience-driven framework for researchers and quality control professionals to evaluate, compare, and qualify reference standards for this specific compound. We will move beyond a simple checklist of specifications and delve into the causality behind analytical choices, providing robust, self-validating protocols and a clear rationale for selecting the appropriate standard for your application. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice for APIs, which advocate for a scientifically sound approach to quality control.[4][5][6][7]
Defining Quality: Critical Attributes of a Reference Standard
A reference standard is not just a bottle of chemical; it is a calibrated tool for quantitative and qualitative analysis.[8][9] Its fitness for purpose is defined by a set of critical quality attributes (CQAs) that must be rigorously characterized. For this compound, these are:
-
Identity: Unambiguous confirmation of the chemical structure, including its stereochemistry.
-
Purity: Comprehensive assessment of all extraneous components, divided into:
-
Chemical Purity: Related substances, process impurities, and synthetic precursors.
-
Enantiomeric Purity: Quantification of the undesired (S)-enantiomer.
-
Residual Solvents & Water Content: Volatile components remaining from the manufacturing process.
-
-
Assay (Potency): An accurate determination of the mass fraction of the pure compound, accounting for all impurities.
The following sections will detail the experimental workflows required to verify these attributes, enabling a direct comparison between different sources of reference materials, be they pharmacopeial standards, commercial Certified Reference Materials (CRMs), or in-house developed working standards.
Workflow for Reference Standard Qualification
A systematic approach is essential for the comprehensive evaluation of a candidate reference standard. The following workflow outlines the logical progression of analytical testing from initial identity confirmation to final potency assignment.
Caption: General workflow for the qualification of a chemical reference standard.
Experimental Protocols & Technical Rationale
Herein, we provide detailed, self-validating protocols for the key analytical techniques required to assess the CQAs of this compound.
Identity Confirmation: ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. It provides definitive information about the chemical environment of each proton in the molecule, confirming its identity and structural integrity.[10][11]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 5.0 seconds
-
Temperature: 25 °C
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Acceptance Criteria: The chemical shifts, splitting patterns, and integration values of the observed signals must be consistent with the known structure of this compound. Key expected signals include the aromatic protons of the chlorophenyl ring, the methoxy singlet, and the alpha-proton.[12][13]
Chemical Purity: Reversed-Phase HPLC (RP-HPLC)
Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main compound from process-related impurities and degradation products.[14] A gradient method using a C18 column is chosen for its robustness and ability to resolve compounds with a wide range of polarities.
Protocol:
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 80 30 80 31 10 | 40 | 10 |
-
-
Sample Preparation: Prepare a solution of the reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1.0 mg/mL.
-
System Suitability:
-
Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation: Inject the sample solution and integrate all peaks. Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Acceptance Criteria: The chemical purity should typically be ≥99.5%. Any single impurity should not exceed 0.15%.
Enantiomeric Purity: Chiral HPLC
Rationale: For a chiral intermediate, quantifying the unwanted enantiomer is critical. Chiral chromatography, using a stationary phase designed to interact differently with enantiomers, is the definitive method for this separation.[15][16][17] An amylose-based stationary phase is often effective for this class of compounds.[15]
Protocol:
-
Chromatographic System:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Suitability:
-
A resolution of not less than 2.0 between the (R)- and (S)-enantiomer peaks must be achieved. (A racemic mixture may be required for initial method setup).
-
-
Analysis & Calculation: Inject the sample solution. Calculate the enantiomeric excess (e.e.) as follows:
-
% e.e. = [(Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer)] * 100
-
-
Acceptance Criteria: The enantiomeric purity should be extremely high, typically ≥99.8% e.e.
Comparative Data Summary
To illustrate the application of these protocols, the table below presents hypothetical data for three different grades of reference standards. This allows for an objective, data-driven comparison.
| Attribute | Methodology | Supplier A (Pharmacopeial Grade) | Supplier B (Commercial CRM) | Alternative C (In-House Standard) |
| Identity | ¹H NMR, LC-MS | Conforms to structure | Conforms to structure | Conforms to structure |
| Chemical Purity | RP-HPLC (% Area) | 99.9% | 99.7% | 99.2% |
| Enantiomeric Purity | Chiral HPLC (% e.e.) | ≥ 99.9% | 99.8% | 99.5% |
| Water Content | Karl Fischer Titration | 0.08% | 0.15% | 0.45% |
| Residual Solvents | GC-HS | <0.1% Acetone | <0.2% Isopropanol | 0.3% Dichloromethane |
| Assay (by Mass Balance) | 100% - Impurities | 99.8% | 99.4% | 98.5% |
| Certification | Full CoA, Traceable | Full CoA, Traceable | CoA, Limited Traceability | Internal Qualification Report |
Decision Framework: Selecting the Right Standard
The choice of reference standard is not one-size-fits-all. It is dictated by the application's regulatory stringency and analytical requirements.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 4. database.ich.org [database.ich.org]
- 5. openmedscience.com [openmedscience.com]
- 6. qualio.com [qualio.com]
- 7. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. archives.ijper.org [archives.ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 17. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate Analysis: Ensuring Analytical Consistency for a Critical Pharmaceutical Intermediate
Introduction: The Analytical Imperative for a Key Chiral Building Block
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent clopidogrel.[1] The stereochemical configuration at the alpha-carbon is critical; the presence of its enantiomeric counterpart, the (S)-isomer, can represent a process-related impurity that may have different pharmacological effects or impact the crystallization and purity of the final API.
Therefore, the accurate and precise quantification of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate and its chiral purity is not merely an analytical task but a cornerstone of quality control in the drug development pipeline. As manufacturing processes are scaled up, transferred between sites, or outsourced to contract manufacturing organizations (CMOs), ensuring that different laboratories can produce equivalent analytical results is paramount.
This guide provides a framework for establishing an inter-laboratory comparison study for this specific analyte. It is designed for researchers, analytical development scientists, and quality control managers. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, establish a robust protocol for comparing laboratory performance, and provide detailed, field-tested analytical methods. The objective is to create a self-validating system of analysis that ensures data comparability, supports regulatory compliance, and ultimately safeguards product quality.[2][3]
The Analyte: Physicochemical Profile
A thorough understanding of the analyte's properties is the foundation of any robust analytical method. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate is a relatively small molecule with a distinct structure that dictates its analytical behavior.
dot
Caption: Chemical structure of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate.
Table 1: Physicochemical Properties of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [4] |
| IUPAC Name | methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [4] |
| Form (Hydrochloride Salt) | White to Off-White Solid | [5] |
| Solubility (Hydrochloride Salt) | Slightly soluble in DMSO and Methanol | [5] |
| Chiral Center | One, at the α-carbon | [6] |
The key analytical challenge stems from this single chiral center. The (R)- and (S)-enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC. Consequently, chiral separation techniques are mandatory for determining enantiomeric purity.
Designing the Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a powerful tool for evaluating the performance of analytical methods and the competence of participating laboratories.[7][8][9] The goal is to determine if different labs, using a specified method or their own in-house validated methods, can achieve comparable results on a homogenous sample.
Study Objectives
-
Assess Method Reproducibility: To determine the variability of results for the assay and enantiomeric purity of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate across multiple laboratories.
-
Evaluate Laboratory Performance: To identify any systematic bias or excessive variability in individual laboratory results.
-
Validate the Analytical Method: To demonstrate that the chosen analytical method is robust and transferable between different environments, equipment, and analysts.[10]
dot
Caption: Workflow for the proposed inter-laboratory comparison study.
Materials and Protocol
-
Centralized Test Material: The coordinating laboratory will prepare two homogenous batches of the analyte.
-
Sample A: High-purity (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (>99.5% purity, >99.8% enantiomeric excess).
-
Sample B: A "spiked" sample containing a known, lower amount of the (R)-isomer and a quantifiable level of the (S)-isomer (e.g., 98% (R) and 2% (S)) to challenge the method's accuracy and quantitation limits for the impurity.
-
-
Reference Standard: A single, well-characterized lot of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate and its (S)-enantiomer will be distributed for peak identification and system suitability checks.
-
Standardized Protocol: A detailed analytical protocol (see Section 4.0) will be provided, specifying all critical parameters.
-
Data Reporting: A standardized template for reporting results, including raw data, chromatograms, system suitability results, and calculations, will be mandatory.
Comparative Analytical Methodologies
The choice of analytical technique is critical. While several methods exist for chiral separations, High-Performance Liquid Chromatography (HPLC) is the most common and robust technique in a GMP environment.[11] Capillary Electrophoresis (CE) offers an alternative with different separation principles.[12][13]
Primary Method: Chiral HPLC
Chiral HPLC is the gold standard for this analysis due to its high resolution, reproducibility, and scalability. The key is the Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times.
Causality Behind Method Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally versatile for separating a wide range of chiral compounds, including amino acid derivatives.[14] They offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and inclusion complexation), increasing the likelihood of successful separation.
-
Mobile Phase: A normal-phase mobile phase (e.g., Hexane/Ethanol) is often the first choice for polysaccharide columns. The alcohol modifier plays a crucial role in the hydrogen bonding interactions with the CSP. The addition of a small amount of an acid (like trifluoroacetic acid - TFA) or base (like diethylamine - DEA) is critical for improving peak shape and resolution for ionizable analytes like this amino acid ester by suppressing unwanted ionic interactions with residual silanols on the silica support.
-
Detection: UV detection at 225 nm is suitable as the chlorophenyl group provides a strong chromophore.[15]
Table 2: Recommended Chiral HPLC Protocol
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP) | Proven broad selectivity for chiral amines and amino acid derivatives. |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Balances retention and selectivity; TFA improves peak shape for the amine. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 225 nm | High absorbance wavelength for the analyte.[15] |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Sample Prep. | 0.5 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the mobile phase. |
| System Suitability | Resolution between (R) and (S) peaks > 2.0; Tailing factor for (R) peak < 1.5 | Guarantees the separation is adequate for reliable quantification. |
Alternative Method: Chiral Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[13]
Causality Behind Method Choices:
-
Chiral Selector: Highly sulfated cyclodextrins are excellent chiral selectors for amino acid derivatives.[12] The negatively charged sulfate groups on the cyclodextrin rim interact electrostatically with the protonated amine of the analyte, while the hydrophobic cavity provides a secondary interaction site, leading to effective chiral discrimination.
-
Buffer System: A low pH buffer (e.g., phosphate buffer at pH 2.5) ensures the analyte's amino group is fully protonated, making it suitable for cationic separation. This also suppresses the electroosmotic flow (EOF), leading to faster analysis times.
Table 3: Recommended Chiral CE Protocol
| Parameter | Specification | Rationale |
| Capillary | Fused Silica, 50 µm ID, 50 cm total length (40 cm effective) | Standard dimensions for good efficiency and heat dissipation. |
| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 2.5, containing 5% w/v Highly-Sulfated Beta-Cyclodextrin | Low pH for analyte ionization; cyclodextrin acts as the chiral selector.[12] |
| Voltage | +20 kV | Provides a good balance between separation speed and Joule heating. |
| Capillary Temp. | 25 °C | Critical for maintaining stable viscosity and mobility. |
| Detection | UV at 214 nm | Peptide bond absorbance, suitable for amino acid derivatives. |
| Injection | Hydrodynamic (Pressure) at 50 mbar for 5 sec | Provides a reproducible injection plug. |
| Sample Prep. | 0.1 mg/mL in deionized water | Low ionic strength sample matrix to prevent peak distortion. |
| System Suitability | Resolution between (R) and (S) peaks > 2.0; Migration time RSD < 2% | Ensures separation quality and run-to-run precision. |
Data Analysis and Acceptance Criteria
Upon receiving data from all participating laboratories, the coordinating lab will perform a rigorous statistical analysis.[16][17]
-
Outlier Screening: Cochran's and Grubbs' tests will be used to identify and potentially exclude laboratories with statistically significant variance or biased mean results.
-
Calculation of Performance Statistics:
-
Repeatability Standard Deviation (sr): The variation in results within a single laboratory.
-
Reproducibility Standard Deviation (sR): The variation in results between laboratories.
-
Z-Scores: Calculated for each laboratory to provide a normalized measure of performance. A |Z-score| ≤ 2 is generally considered acceptable.
-
-
Method Performance Evaluation: The overall reproducibility (sR) will be compared against established benchmarks (e.g., the Horwitz Ratio) to determine if the method's performance is fit for its intended purpose.
Table 4: Hypothetical Inter-Laboratory Comparison Results (Sample B: 98% R / 2% S)
| Laboratory | Reported Purity of (S)-isomer (%) | Z-Score | Status |
| Lab 1 | 2.01 | 0.08 | Pass |
| Lab 2 | 1.95 | -0.42 | Pass |
| Lab 3 | 2.15 | 1.25 | Pass |
| Lab 4 | 1.81 | -1.58 | Pass |
| Lab 5 | 2.45 | 3.75 | Fail (Outlier) |
| Consensus Mean | 2.02% | ||
| Reproducibility (sR) | 0.12% |
Conclusion and Best Practices
This guide outlines a comprehensive framework for an inter-laboratory comparison of (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate analysis. The success of such a study hinges on meticulous planning, the use of a well-characterized central reference material, and a detailed, scientifically sound analytical protocol.
The choice of a polysaccharide-based chiral HPLC method is recommended as the primary technique due to its proven robustness and widespread use in the pharmaceutical industry. By establishing and verifying the reproducibility of this critical analysis, organizations can ensure consistent quality control across their global operations, de-risk technology transfers, and build a stronger foundation for their regulatory filings. A successful inter-laboratory study provides the ultimate validation: documented evidence that the analytical method is not just suitable in theory, but reliable in practice.
References
-
Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4), 244-252. Available from: [Link]
-
MicroSolv Technology Corporation. Clopidogrel Analyzed with HPLC. AppNote. Available from: [Link]
-
Kodíček, M., & Zgrajka, W. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71779080, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of RP-HPLC method for determination of clopidogrel in tablets. Available from: [Link]
-
European Commission, Joint Research Centre. Interlaboratory comparisons. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66570694, this compound. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Vanderford, B. J., et al. (2017). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Environmental Science & Technology. Available from: [Link]
-
Al-Majed, A. R., et al. (2016). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. National Institutes of Health. Available from: [Link]
-
Pharmavize. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
Potdar, M. A. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Lu, X. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available from: [Link]
-
Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. Available from: [Link]
-
Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Stability Indicating HPLC Method for Simultaneous Assessment of Clopidogrel Bisulfate and Aspirin: Development and Validation. Available from: [Link]
-
MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]
-
CompaLab. What is an inter laboratory comparison?. Available from: [Link]
-
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-2-Chlorophenylglycine methyl ester | 141109-14-0 [chemicalbook.com]
- 6. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 213018-92-9 | Benchchem [benchchem.com]
- 7. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 8. diva-portal.org [diva-portal.org]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Clopidogrel Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
